molecular formula C19H18N4O2S2 B293487 6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B293487
M. Wt: 398.5 g/mol
InChI Key: LRUZCXLBIYYNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common steps may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazides and thiosemicarbazides.

    Introduction of the benzyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the phenylthio group: This can be done using thiolation reactions with appropriate thiolating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying enzyme interactions and biological pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Compounds with similar core structures but different substituents.

    Benzyl derivatives: Compounds with benzyl groups attached to various heterocycles.

    Phenylthio compounds: Compounds containing phenylthio groups attached to different scaffolds.

Uniqueness

6-(3,4-dimethoxybenzyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18N4O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O2S2/c1-24-15-9-8-13(10-16(15)25-2)11-18-22-23-17(20-21-19(23)27-18)12-26-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3

InChI Key

LRUZCXLBIYYNKG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)CSC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)CSC4=CC=CC=C4)OC

Origin of Product

United States

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